molecular formula C13H24N4O2S3 B2877663 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 932875-84-8

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2877663
CAS No.: 932875-84-8
M. Wt: 364.54
InChI Key: NOGDESCMJKJVKQ-UHFFFAOYSA-N
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Description

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1-(ethylsulfonyl)piperidin-3-yl group at position 5 and a 3-(methylthio)propyl chain at position 4 (CAS: 932875-84-8). Its molecular formula is C15H25N4O2S3, with a molecular weight of 397.58 g/mol. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and antiradical properties .

The ethylsulfonyl group enhances solubility and metabolic stability, while the methylthio moiety may contribute to redox-modulating activity. Commercial suppliers list this compound with ≥95% purity, highlighting its relevance in drug discovery pipelines .

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-(3-methylsulfanylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2S3/c1-3-22(18,19)16-7-4-6-11(10-16)12-14-15-13(20)17(12)8-5-9-21-2/h11H,3-10H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGDESCMJKJVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 932875-84-8) belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₄N₄O₂S₃
  • Molecular Weight : 364.55 g/mol
  • Hazard Classification : Irritant

The compound features a triazole ring structure, which is often associated with various pharmacological effects including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can selectively target melanoma and breast cancer cells. The mechanism of action is often linked to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.

In a comparative study involving 1,2,4-triazole derivatives, it was found that certain derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . Although specific data for the compound is limited, its structural similarities suggest a potential for similar activity.

Antimicrobial Activity

The triazole-thiol moiety has also been associated with antimicrobial properties. A study on related triazole-thiol compounds indicated moderate antibacterial activity against various pathogens. The presence of the thiol group is believed to enhance the interaction with microbial targets, possibly through the formation of disulfide bonds or by interfering with essential microbial enzymes .

Synthesis and Evaluation

A series of studies have synthesized various triazole derivatives to evaluate their biological properties. For example:

  • Synthesis Method : Compounds were synthesized via condensation reactions involving hydrazones and isothiocyanates.
  • Biological Testing : The synthesized compounds were subjected to MTT assays to determine cytotoxicity against different cancer cell lines.
CompoundCell Line TestedIC50 (μM)
Triazole Derivative AHCT-1166.2
Triazole Derivative BT47D27.3
Triazole Derivative CMelanoma IGR39Not specified

These findings underscore the importance of structural modifications in enhancing biological activity.

The biological activity of triazoles generally involves:

  • Inhibition of Enzyme Activity : Many triazoles inhibit key enzymes involved in cell cycle regulation or metabolic pathways in cancer cells.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage and apoptosis.
  • Interference with DNA Repair Mechanisms : Some derivatives may disrupt the normal repair processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings from Comparative Analysis

Kinase Inhibition
  • The target compound shares structural similarities with 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol (), which demonstrated activity against anaplastic lymphoma kinase (ALK) via molecular docking. However, the ethylsulfonyl-piperidine substituent in the target compound may improve binding affinity to hydrophobic kinase pockets compared to pyrrole derivatives .
Antimicrobial and Antifungal Activity
  • 5-(Thiophen-2-ylmethyl)-4-((R-iden)amino)-4H-1,2,4-triazole-3-thiol () exhibited superior antifungal activity against Candida spp. compared to fluconazole. In contrast, the target compound’s methylthio group may enhance membrane permeability, but direct antifungal data are lacking .
  • The 3-pyridyl analog () showed activity against Staphylococcus aureus, suggesting that electron-deficient aromatic substituents enhance antibacterial effects. The target compound’s ethylsulfonyl group may similarly modulate bacterial targets .
Antiradical and Redox Activity
  • Pyrazole-containing analogs () showed moderate DPPH radical scavenging, likely due to the triazole-thiol moiety. The target compound’s methylthio group could amplify antiradical effects via sulfur-centered radical quenching, though experimental validation is needed .
Pharmacokinetic Properties
  • The ethylsulfonyl group in the target compound improves solubility and stability compared to 4-methylbenzyl or thiophene analogs (). This modification may reduce hepatic clearance, enhancing bioavailability .

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